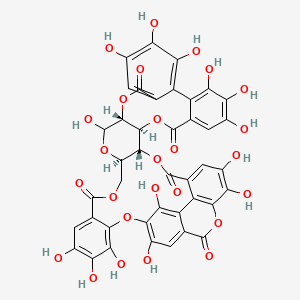
2-(P-Dimethylaminostyryl)benzothiazole
Overview
Description
2-(P-Dimethylaminostyryl)benzothiazole is a chemical compound with the molecular formula C17H16N2S . It has an average mass of 280.387 Da and a monoisotopic mass of 280.103424 Da .
Synthesis Analysis
The synthesis of benzothiazoles, including this compound, has been explored in various studies . A common method involves the reaction of 2-aminothiophenols with different reagents. For instance, one study reported a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Another study described a simple, green, and efficient method using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole ring attached to a styryl group with a dimethylamino substituent . The exact stereochemistry and conformation of the molecule can be determined through techniques such as NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C17H16N2S), average mass (280.387 Da), and monoisotopic mass (280.103424 Da) .Scientific Research Applications
Fluorescent Probes in Polymerization Monitoring
2-(P-Dimethylaminostyryl)benzothiazole (DMASBT) has been studied for its potential as a fluorescent probe in the monitoring of polymerization processes. Kabatc et al. (2006) investigated the absorption and fluorescence spectra of DMASBT in various solvents, demonstrating its utility in the observation of polymerization kinetics for materials like methyl methacrylate (MMA) and 2-ethyl-2-(hydroxymethyl)propane-1,3-diol triacrylate (TMPTA) (Kabatc, J., Jȩdrzejewska, B., Bajorek, A., & Pa̧czkowski, J., 2006).
Spectroscopic Studies and Solvatochromic Behavior
DMASBT's solvatochromic behavior, particularly in its excited state, has been a subject of research. Fayed and Ali (2003) explored its absorption and fluorescence spectra in different solvents and acid concentrations, noting its highly solvatochromic intramolecular charge transfer (ICT) emission (Fayed, T. & Ali, S., 2003).
Application in Dye Studies
The compound has also been of interest in dye studies, where its conformational aspects are examined. Das and Patnaik (1985) performed computations on DMASBT as part of a series of p-dimethylaminostyryl dyes, offering insights into their stable conformations (Das, S. & Patnaik, L. N., 1985).
Development of Styrylcyanine Dyes
DMASBT has been used in the synthesis of styrylcyanine dyes. Kovalska et al. (2005) synthesized a series of these dyes and analyzed their spectral-luminescent properties in different contexts, including in the presence of nucleic acids and proteins (Kovalska, V., Kryvorotenko, D. V., Balanda, A., Losytskyy, M., Tokar, V., & Yarmoluk, S., 2005).
Adsorption Studies
Elsherbiny and Fayed (2010) conducted an adsorption study of DMASBT onto Na-montmorillonite, finding that the adsorption is of a chemical nature. Their findings offer insights into the interactions of such compounds with clay minerals (Elsherbiny, A. & Fayed, T., 2010).
Chemotherapeutic Potential
The broader family of benzothiazoles, which includes DMASBT, has shown potential in chemotherapeutics. Elgemeie et al. (2020) reviewed the synthesis, metal complexes, and biological evaluation of benzothiazole derivatives, highlighting their significance in the development of new drugs (Elgemeie, G., Azzam, R. A., & Osman, R. R., 2020).
Photoinitiated Polymerization
DMASBT has been used in studies related to photoinitiated polymerization. Kabatc and Celmer (2009) synthesized a series of hemicyanine dyes, including DMASBT-based ones, for this purpose, providing insights into the photoredox pairs' behavior in polymerization processes (Kabatc, J. & Celmer, A., 2009).
Properties
IUPAC Name |
4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-19(2)14-10-7-13(8-11-14)9-12-17-18-15-5-3-4-6-16(15)20-17/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMOMSLTZMMLJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061832 | |
| Record name | Benzenamine, 4-[2-(2-benzothiazolyl)ethenyl]-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628-58-6 | |
| Record name | 4-[2-(2-Benzothiazolyl)ethenyl]-N,N-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1628-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-[2-(2-benzothiazolyl)ethenyl]-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1Z)-1-[(2-hydroxy-3,4-dimethoxyphenyl)methylidene]-6,7-dimethoxy-3,4-dihydroisoquinoline-2-carbaldehyde](/img/structure/B1239247.png)












